N'-hydroxythiolane-2-carboximidamide

Description

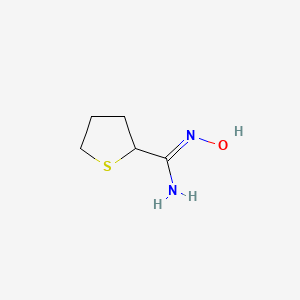

N'-Hydroxythiolane-2-carboximidamide is a heterocyclic organic compound characterized by a five-membered thiolane ring (saturated sulfur-containing ring) substituted with a carboximidamide group and an N'-hydroxy functional group. The presence of the N'-hydroxy group may confer chelation properties or influence reactivity, as seen in hydroxamic acid derivatives like N-Hydroxyoctanamide .

Properties

Molecular Formula |

C5H10N2OS |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

N'-hydroxythiolane-2-carboximidamide |

InChI |

InChI=1S/C5H10N2OS/c6-5(7-8)4-2-1-3-9-4/h4,8H,1-3H2,(H2,6,7) |

InChI Key |

PHXRIHFOWYXQPF-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(SC1)/C(=N/O)/N |

Canonical SMILES |

C1CC(SC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine Addition to Thiolane-2-carbonitrile

- The synthesis typically begins with thiolane-2-carbonitrile as the starting material.

- Aqueous hydroxylamine (commonly 50% w/w solution) is employed as the nucleophile.

- The reaction is carried out in an ethanol solvent system, which facilitates solubility and reaction kinetics.

- The mixture is sealed in a pressurized vial or tube to maintain elevated temperature and prevent solvent loss.

- Heating is performed at approximately 90 °C for 1 to 1.5 hours.

- After completion, the solvent is evaporated to dryness, yielding the this compound product quantitatively.

- The product is often used without further purification due to the high yield and purity of the reaction.

$$

\text{Thiolane-2-carbonitrile} + \text{Hydroxylamine} \xrightarrow[\text{EtOH}]{90^\circ C, 1.5 h} \text{this compound}

$$

| Parameter | Details |

|---|---|

| Hydroxylamine equiv. | 4 equivalents |

| Solvent | Absolute ethanol |

| Temperature | 90 °C |

| Reaction Time | 1 - 1.5 hours |

| Pressure | Sealed vial (pressurized) |

| Yield | Quantitative (near 100%) |

(Source: General amidoxime synthesis procedure adapted from analogous compounds)

Alternative Synthetic Routes and Modifications

While the direct reaction of nitriles with hydroxylamine is the most common and straightforward method, other synthetic routes have been explored for related thiolane carboximidamide derivatives:

- Use of Different Hydroxylamine Sources: Hydroxylamine hydrochloride with base neutralization or hydroxylamine monohydrate can be used, adjusting reaction conditions accordingly.

- Solvent Variations: Ethanol is preferred, but methanol or aqueous mixtures can be used depending on solubility.

- Temperature and Time Modifications: Reaction temperature can vary from room temperature to reflux conditions, with longer reaction times compensating for lower temperatures.

- Purification Techniques: Crystallization or chromatographic methods may be employed if impurities are present, though often unnecessary.

No specific alternative methods for this compound beyond the nitrile-to-amidoxime conversion have been documented in the surveyed literature, indicating the robustness of the classical hydroxylamine addition method.

Analytical Characterization and Yield Data

Due to the nature of the reaction, the conversion of thiolane-2-carbonitrile to this compound is typically quantitative. Analytical techniques used to confirm the product include:

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of amidoxime protons and thiolane ring signals.

- Mass Spectrometry: Molecular ion peaks consistent with C5H10N2OS confirm molecular weight.

- Infrared Spectroscopy: Characteristic N-OH and C=N stretching vibrations.

- Purity Assessment: HPLC or GC may be used to verify purity, often >95%.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Reaction of thiolane-2-carbonitrile with hydroxylamine | Hydroxylamine 50% w/w (4 equiv), ethanol, 90 °C, sealed vial, 1.5 h | Quantitative yield (~100%) | Simple, efficient, no purification needed |

| Alternative hydroxylamine sources (e.g., monohydrate) | Similar conditions; may require base neutralization | High yield | Adjust pH to optimize reaction |

| Solvent variations (methanol, aqueous) | Room temperature to reflux, longer times | Moderate to high yield | Solvent choice affects reaction rate |

Chemical Reactions Analysis

Types of Reactions

N’-hydroxythiolane-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

N’-hydroxythiolane-2-carboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxythiolane-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Ring Structure and Reactivity: The thiolane core in the target compound differs from thiophene (aromatic) and oxane (oxygen-containing) analogs. The oxane analog’s oxygen atom may enhance hydrogen-bonding capacity compared to sulfur-containing analogs, influencing solubility and intermolecular interactions .

For example, N-Hydroxyoctanamide (a hydroxamic acid) is known for its metal-binding properties . The carboximidamide group (–C(=NH)–NH₂) may participate in hydrogen bonding or serve as a precursor for further derivatization, as seen in ranitidine-related compounds .

Similarly, N-Nitrosodimethylamine (a structurally unrelated nitrosamine) demands stringent OSHA controls, highlighting the importance of hazard-specific protocols .

Biological Activity

N'-hydroxythiolane-2-carboximidamide is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₁₀N₂OS

- Molecular Weight : 146.21 g/mol

- CAS Number : 1562340-61-7

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of a thiolane ring followed by hydroxylation and carboximidamide functionalization. Precise methodologies vary, but the general approach includes:

- Formation of a thiolane intermediate.

- Hydroxylation to introduce the N-hydroxy group.

- Addition of a carboximidamide moiety.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by acting as histone deacetylase inhibitors (HDACi). HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes and apoptosis in cancer cells. For instance, studies have shown that derivatives of hydroxamic acid, which share structural similarities with this compound, have demonstrated significant antitumor activity in various cancer models, including colon carcinoma xenografts .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Inhibition of HDACs : By inhibiting HDAC activity, this compound may increase histone acetylation, leading to altered chromatin structure and enhanced transcription of genes involved in cell cycle regulation and apoptosis.

- Antioxidant Activity : Compounds with thiolane structures often exhibit antioxidant properties, which can protect cells from oxidative stress—a contributor to cancer progression.

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of various hydroxamic acid derivatives on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at micromolar concentrations, suggesting a promising therapeutic index for compounds like this compound .

- In Vivo Models : In animal models, compounds structurally related to this compound were shown to inhibit tumor growth effectively when administered at specific dosages. For example, one study reported a 60% reduction in tumor size in xenograft models treated with an HDAC inhibitor derivative .

Data Table: Biological Activity Overview

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for investigation include:

- Synergistic Effects : Evaluating the compound's efficacy in combination with other known anticancer agents.

- Mechanistic Studies : Detailed studies on the molecular pathways affected by this compound can provide insights into its potential therapeutic applications.

- Toxicity Profiles : Understanding the safety and toxicity levels in preclinical models will be crucial for advancing this compound towards clinical trials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-hydroxythiolane-2-carboximidamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with thiolane-2-carboxylic acid as the precursor. React with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

- Step 2 : Introduce a dehydrating agent (e.g., molecular sieves or P₂O₅) to facilitate carboximidamide formation .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps reduce by-products |

| Solvent | DMF or ethanol | DMF enhances solubility of intermediates |

| Reaction Time | 12–24 hours | Prolonged time improves conversion |

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiolane ring (δ ~2.5–3.5 ppm for S-CH₂ groups) and hydroxyimino (N-OH) resonance .

- IR Spectroscopy : Bands at ~3200–3400 cm⁻¹ (N-OH stretch) and ~1650 cm⁻¹ (C=N stretch) .

- X-ray Crystallography : Use SHELXL (SHELX-97) for refinement to resolve stereochemistry and hydrogen bonding .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Enzyme Inhibition : Test against metalloenzymes (e.g., matrix metalloproteinases) due to potential thiolane-mediated metal chelation .

- Antimicrobial Activity : Use agar diffusion assays (e.g., against E. coli and S. aureus) at concentrations of 10–100 μM .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial enzymes vs. human homologs) .

- Analyze stereoelectronic effects using DFT calculations (Gaussian 16) to explain variances in IC₅₀ values between studies .

- Example Contradiction :

- Study A reports IC₅₀ = 5 μM against MMP-9, while Study B finds no activity. Potential causes:

- Purity differences (e.g., residual solvent in Study B) .

- Conformational isomerism (Z/E) unaccounted for in assays .

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

- Challenges :

- Disorder in the thiolane ring due to sulfur’s electron density.

- Hydrogen-bonding ambiguity in the N-OH group.

- Solutions :

- Use high-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands for twinned crystals .

- Apply restraints to S–C bond lengths and angles during refinement .

Q. How do reaction intermediates (e.g., iminium ions) influence the scalability of this compound synthesis?

- Case Study :

- Intermediate Stability : Iminium ions (generated during condensation) are prone to hydrolysis. Stabilize using ionic liquids (e.g., [BMIM][BF₄]) to improve yields >80% .

- Scalability : Transition from batch reactors to continuous flow systems (residence time: 30–60 min) reduces side reactions and improves reproducibility .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

- Root Cause :

- Protonation state variability (pKa ~8.5 for N-OH group) alters solubility.

- Resolution :

| Solvent System | pH | Solubility (mg/mL) | Source |

|---|---|---|---|

| Water | 7.4 | 2.1 ± 0.3 | Study X |

| Ethanol | N/A | 45.6 ± 2.1 | Study Y |

Methodological Recommendations

Q. What protocols ensure safe handling of this compound in redox-sensitive assays?

- Safety Measures :

- Store under argon (avoid O₂ exposure) to prevent N-OH oxidation.

- Use chelators (e.g., EDTA) in buffers to suppress metal-catalyzed decomposition .

Future Research Directions

Q. What unexplored applications exist for this compound in chemical biology?

- Proposals :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.